molecular formula C24H28FN5O2S B286124 N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide

货号 B286124
分子量: 469.6 g/mol
InChI 键: KXMWGBWWGSGLFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide, also known as EAI045, is a chemical compound that has been studied for its potential applications in cancer therapy. This compound belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.

作用机制

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide works by binding to the ATP-binding site of EGFR L858R/T790M, which prevents the enzyme from phosphorylating downstream signaling molecules and inhibits cell growth and division. This selective inhibition of EGFR L858R/T790M has been shown to have a potent antitumor effect in preclinical studies.
Biochemical and Physiological Effects:
N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to have a potent antitumor effect in preclinical studies, with a high selectivity for EGFR L858R/T790M over wild-type EGFR and other kinases. In addition, N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

实验室实验的优点和局限性

The advantages of using N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments include its high selectivity for EGFR L858R/T790M, its potent antitumor effect, and its favorable pharmacokinetic profile. However, the limitations of using N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide in lab experiments include its high cost of synthesis and the need for specialized equipment and expertise to handle and administer the compound.

未来方向

For the study of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide include the development of more efficient and cost-effective synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict response to the drug. In addition, the combination of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide with other targeted therapies or immune checkpoint inhibitors may have synergistic effects and improve treatment outcomes for NSCLC patients.

合成方法

The synthesis of N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 1-(2-aminoethyl)-4-methyl-1H-1,2,3-triazole in the presence of a base such as triethylamine. This reaction produces an intermediate product, which is then reacted with 2-(2-ethylanilino)-2-oxoethyl mercaptan in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide.

科学研究应用

N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been studied for its potential applications in cancer therapy, specifically in the treatment of non-small cell lung cancer (NSCLC). NSCLC is a type of lung cancer that accounts for approximately 85% of all lung cancer cases and is associated with poor prognosis. N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide has been shown to selectively inhibit the activity of a specific mutant form of the epidermal growth factor receptor (EGFR) called EGFR L858R/T790M, which is commonly found in NSCLC patients who have developed resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib.

属性

分子式

C24H28FN5O2S

分子量

469.6 g/mol

IUPAC 名称

N-[1-[5-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-fluorobenzamide

InChI

InChI=1S/C24H28FN5O2S/c1-5-16-8-6-7-9-19(16)26-20(31)14-33-24-29-28-22(30(24)4)21(15(2)3)27-23(32)17-10-12-18(25)13-11-17/h6-13,15,21H,5,14H2,1-4H3,(H,26,31)(H,27,32)

InChI 键

KXMWGBWWGSGLFV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

规范 SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C(C(C)C)NC(=O)C3=CC=C(C=C3)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。